1-(6-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}pyrimidin-4-yl)-N-(2-hydroxyethyl)-2,3-dihydro-1H-indole-4-carboxamide
Description
This compound belongs to a class of indole/dihydroindole carboxamides featuring a pyrimidine scaffold substituted with fluorinated aromatic groups. Structurally, it comprises:
- A 2,3-dihydro-1H-indole core linked to a pyrimidin-4-yl group.
- The pyrimidine ring is functionalized at the 6-position with a [3-fluoro-5-(trifluoromethyl)phenyl]methyl substituent.
- The indole nitrogen is connected to a N-(2-hydroxyethyl)carboxamide moiety.
The trifluoromethyl and fluoro groups enhance metabolic stability and target binding through hydrophobic and electronic effects .
Properties
CAS No. |
2624131-45-7 |
|---|---|
Molecular Formula |
C23H20F4N4O2 |
Molecular Weight |
460.4 |
Purity |
95 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of this compound is the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) . PERK is a type of protein kinase that is activated in response to various endoplasmic reticulum stresses implicated in numerous disease states.
Mode of Action
This compound acts as a potent and selective inhibitor of PERK . It inhibits the activation of PERK in cells, thereby modulating the response to endoplasmic reticulum stress.
Biochemical Pathways
The inhibition of PERK affects the Unfolded Protein Response (UPR) pathway, which is activated in response to endoplasmic reticulum stress. By inhibiting PERK, this compound can modulate the UPR pathway and its downstream effects.
Biological Activity
The compound 1-(6-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}pyrimidin-4-yl)-N-(2-hydroxyethyl)-2,3-dihydro-1H-indole-4-carboxamide is a complex organic molecule that has garnered interest for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features several notable structural elements:
- A pyrimidine ring substituted with a trifluoromethylphenyl group.
- An indole moiety linked to a carboxamide functional group.
- Hydroxyethyl substitution enhancing its solubility and biological interactions.
1. Anticancer Activity
Research indicates that compounds similar to the target molecule exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown inhibition of key oncogenic pathways, particularly through the modulation of mTORC1 signaling pathways. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented, with IC50 values indicating effective potency.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways relevant to cancer and inflammation:
- mPGES-1 Inhibition : A study found that related compounds exhibited IC50 values as low as 8 nM against mPGES-1, suggesting a potential role in reducing inflammatory responses associated with cancer progression .
- Cholinesterase Inhibition : Similar compounds have shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could indicate potential applications in neurodegenerative diseases .
Case Study 1: In Vivo Efficacy
In a rodent model, a derivative of this compound demonstrated significant efficacy in reducing tumor size when administered at a dose of 20 mg/kg. The treatment resulted in prolonged survival rates compared to control groups, highlighting its therapeutic potential .
Case Study 2: Pharmacokinetics
A pharmacokinetic study indicated that the compound exhibited rapid metabolism with a half-life of approximately 0.5 hours post intraperitoneal administration. This suggests that while the compound may be effective, its rapid clearance necessitates further optimization for sustained therapeutic effects .
The biological activity of the compound is attributed to several mechanisms:
- Inhibition of Key Kinases : The compound's structural features allow it to interact with kinase domains, particularly those involved in cell growth and survival pathways.
- Modulation of Inflammatory Pathways : By inhibiting enzymes like mPGES-1, the compound may reduce the production of pro-inflammatory mediators, thus potentially alleviating cancer-associated inflammation.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The incorporation of trifluoromethyl groups is known to enhance the potency of antitumor agents by improving their metabolic stability and cellular uptake.
- A related compound has shown effectiveness against various cancer cell lines, indicating that this compound may also possess similar properties.
-
Antiviral Properties
- Research indicates that pyrimidine derivatives can inhibit viral replication. Given the structural similarities, this compound may be investigated for its potential to combat viral infections, particularly in the context of emerging viral diseases.
-
Anti-inflammatory Effects
- Compounds containing indole moieties have been documented to exhibit anti-inflammatory effects. This suggests that the target compound could be useful in treating inflammatory diseases, potentially through modulation of cytokine production.
Case Study 1: Anticancer Activity
A study on structurally analogous compounds demonstrated significant cytotoxic effects on breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. This finding underlines the potential for further exploration of the target compound in cancer therapeutics.
Case Study 2: Antiviral Research
In vitro studies on pyrimidine derivatives indicated their ability to inhibit RNA viruses. The proposed mechanism involves interference with viral polymerase activity, suggesting that our compound could be tested against RNA viruses such as influenza or coronaviruses.
Comparison with Similar Compounds
Table 1: Core Structural Variations
| Compound Name | Core Structure | Pyrimidine Substituent | Carboxamide Group | Reference |
|---|---|---|---|---|
| Target Compound | 2,3-dihydro-1H-indole | [3-Fluoro-5-(trifluoromethyl)phenyl]methyl | N-(2-hydroxyethyl) | - |
| 25e (1-(6-((3-Fluoro-5-(trifluoromethyl)phenyl)(hydroxy)-methyl)pyrimidin-4-yl)-N-(2-hydroxyethyl)indoline-4-carboxamide) | Indoline (saturated indole) | 3-Fluoro-5-(trifluoromethyl)phenylmethyl | N-(2-hydroxyethyl) | |
| 6a (5-((6-((Methylamino)methyl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)-1H-indole-1-carboxamide) | Indole | (Methylamino)methyl at pyrimidin-6 | N-(3-(trifluoromethyl)phenyl) |
Key Observations :
- The hydroxyethyl carboxamide in the target compound and 25e may enhance solubility relative to the lipophilic trifluoromethylphenyl group in 6a .
Substituent Effects
Table 2: Substituent Impact on Physicochemical Properties
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels 25e but omits the reduction step due to the absence of a ketone/hydroxymethyl group .
- Preparative TLC (used for 25e) is less scalable than column chromatography (used for 5a), impacting large-scale production feasibility .
Research Findings and Implications
- GPR52 Agonism : Structural analogs like 25e show potent GPR52 activation (EC₅₀ < 100 nM), suggesting the target compound may share this activity .
- Blood-Brain Barrier Penetration : The hydroxyethyl group in the target compound and 25e may improve CNS bioavailability compared to bulkier carboxamides (e.g., 6a) .
- Metabolic Stability : Trifluoromethyl groups in the target compound and 25e reduce cytochrome P450-mediated degradation, extending half-life in vivo .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
- Synthetic Route : Adapt methods from structurally analogous compounds, such as coupling the pyrimidin-4-yl scaffold with substituted benzyl groups via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling. For example, compound 30a () was synthesized using a similar approach, yielding a white solid with >95% purity after silica gel chromatography.
- Purification : Use preparative HPLC or column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Validate purity via HPLC (≥98%) and HRMS (ESI) to confirm molecular ion peaks (e.g., [M+H]⁺ calculated vs. observed) .
- Structural Confirmation : Employ NMR and NMR to verify substituent integration and chemical shifts. For instance, the trifluoromethyl group in 30a appears as a singlet at ~7.5 ppm in NMR .
Q. How can researchers elucidate the three-dimensional conformation of this compound?
Methodological Answer:
- X-ray Crystallography : Use single-crystal X-ray diffraction (SCXRD) to resolve the crystal structure. Programs like CCP4 () can process diffraction data to determine bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding). For pyrimidine derivatives, intramolecular N–H⋯N hydrogen bonds often stabilize the conformation .
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict molecular geometry and compare with experimental data. This is critical for understanding how substituents like the 3-fluoro-5-(trifluoromethyl)benzyl group influence steric effects .
Q. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Target Engagement : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to targets like G-protein-coupled receptors (e.g., GPR52 in ). For brain-penetrant compounds, validate blood-brain barrier permeability using PAMPA-BBB assays .
- Functional Assays : Conduct cAMP accumulation or β-arrestin recruitment assays in HEK293 cells transfected with the target receptor. Dose-response curves (e.g., EC₅₀ values) should be normalized to positive controls (e.g., 10 µM forskolin) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to optimize reaction parameters such as temperature, catalyst loading, and solvent polarity. For example, highlights how DoE reduces trial-and-error in chemical process development .
- Reaction Monitoring : Use inline FTIR or LC-MS to track intermediate formation. Adjust stoichiometry dynamically; e.g., excess pyrimidine-4-yl chloride may improve coupling efficiency but requires quenching with scavenger resins .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (e.g., liver microsome assays). Compounds like 30a () may show high in vitro potency but poor bioavailability due to rapid CYP3A4-mediated oxidation .
- Metabolite Identification : Use LC-HRMS/MS to detect active metabolites. For instance, hydroxylation of the indole ring (observed in ) could explain discrepancies between cell-based assays and in vivo models .
Q. What computational strategies enhance structure-activity relationship (SAR) analysis?
Methodological Answer:
- Free-Energy Perturbation (FEP) : Simulate binding free energy changes upon substituent modifications (e.g., replacing 3-fluoro with chloro). Tools like Schrödinger’s FEP+ can predict ΔΔG values for SAR trends .
- Machine Learning : Train models on datasets of analogous compounds (e.g., ’s pyrazole inhibitors) to predict logP, solubility, and target selectivity. Feature importance analysis may highlight critical substituents like the trifluoromethyl group .
Q. How to design a robust in vivo efficacy study for CNS targets?
Methodological Answer:
- Animal Models : Use transgenic mice or xenograft models (e.g., NIH3T3/TPR-Met in ) to evaluate target modulation. For brain penetration, administer the compound orally and measure cerebrospinal fluid (CSF) concentrations via LC-MS/MS .
- Dose Escalation : Conduct tolerability studies in rodents (e.g., 10–100 mg/kg) before efficacy trials. Monitor body weight and organ toxicity; compounds like AMG 458 () showed efficacy without adverse effects at 30 mg/kg .
Q. What methodologies validate target selectivity against homologous proteins?
Methodological Answer:
- Kinase Profiling : Use panels like Eurofins’ SelectScreen® to test inhibition of 100+ kinases at 1 µM. For example, ’s razaxaban showed >1000-fold selectivity for factor Xa over trypsin .
- Cryo-EM/Co-crystallization : Resolve ligand-target complexes (e.g., with GPR52) to identify key binding residues. Mutagenesis studies (e.g., alanine scanning) can confirm critical interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
